2-(Azetidin-3-yloxy)propan-1-ol
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Overview
Description
2-(Azetidin-3-yloxy)propan-1-ol is a chemical compound with the molecular formula C6H13NO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)propan-1-ol typically involves the reaction of azetidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(4-8)9-6-2-7-3-6/h5-8H,2-4H2,1H3 |
InChI Key |
UQCNELGMQCBTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1CNC1 |
Origin of Product |
United States |
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